![molecular formula C18H20ClN3O2 B2840549 2-(4-Chlorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone CAS No. 2379976-35-7](/img/structure/B2840549.png)
2-(4-Chlorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone, also known as CP-544,630, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone involves its binding to the dopamine D4 receptor, which results in the inhibition of dopamine-mediated signaling pathways. This, in turn, leads to a decrease in the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of cognitive and emotional processes.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone has been shown to have significant effects on the biochemical and physiological processes involved in the regulation of cognitive and emotional functions. It has been shown to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia, as well as to reduce the symptoms of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-Chlorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone is its high selectivity for the dopamine D4 receptor, which makes it a valuable tool for studying the role of this receptor in neurological disorders. However, its limitations include its relatively low potency and the fact that it may not be effective in all individuals with neurological disorders.
Future Directions
There are several future directions for research on 2-(4-Chlorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone, including the development of more potent and selective dopamine D4 receptor antagonists, the investigation of its potential applications in the treatment of other neurological disorders, and the exploration of its effects on other signaling pathways involved in cognitive and emotional processes.
In conclusion, 2-(4-Chlorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone is a chemical compound that has significant potential for applications in drug discovery and development, particularly in the treatment of neurological disorders. Its mechanism of action involves its binding to the dopamine D4 receptor, which results in the inhibition of dopamine-mediated signaling pathways. While it has several advantages for lab experiments, including its high selectivity for the dopamine D4 receptor, it also has some limitations, such as its relatively low potency. However, there are several future directions for research on 2-(4-Chlorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone, which could lead to the development of more effective treatments for neurological disorders.
Synthesis Methods
2-(4-Chlorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with piperidine, followed by the reaction of the resulting product with pyrimidine-2-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
2-(4-Chlorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone has been extensively studied for its potential applications in drug discovery and development, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. It has been shown to act as a potent and selective antagonist of the dopamine D4 receptor, which is involved in the regulation of cognitive and emotional processes.
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-16-6-4-14(5-7-16)11-17(23)22-10-1-3-15(12-22)13-24-18-20-8-2-9-21-18/h2,4-9,15H,1,3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMVTRNVHHJMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Cl)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

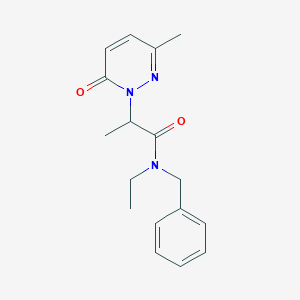
![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2840468.png)
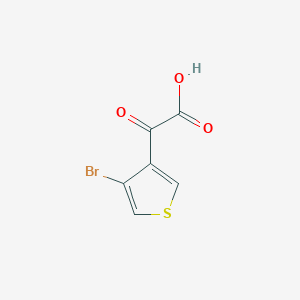
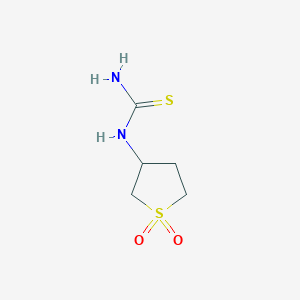

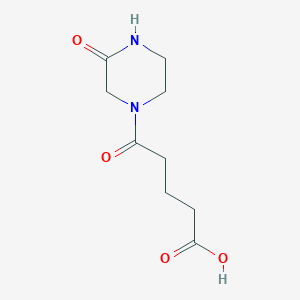
![2-Oxo-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2840476.png)
![3-(4-fluorophenyl)-5-isobutyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2840477.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840480.png)

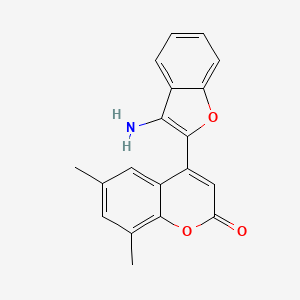
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2840485.png)
![(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2840489.png)